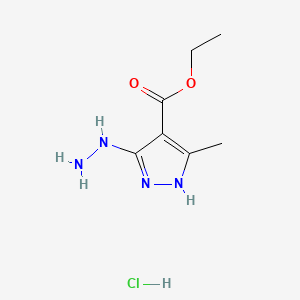

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride

CAS No.: 31697-10-6

Cat. No.: VC16203393

Molecular Formula: C7H13ClN4O2

Molecular Weight: 220.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31697-10-6 |

|---|---|

| Molecular Formula | C7H13ClN4O2 |

| Molecular Weight | 220.66 g/mol |

| IUPAC Name | ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)5-4(2)10-11-6(5)9-8;/h3,8H2,1-2H3,(H2,9,10,11);1H |

| Standard InChI Key | MIVXLCHQGQNODO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NN=C1NN)C.Cl |

Introduction

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride is a chemical compound with a molecular formula of C₇H₁₃ClN₄O₂ and a molecular weight of approximately 220.66 g/mol. It is recognized by its CAS number 31697-10-6. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is characterized by the presence of a hydrazine group and an ethyl ester functionality. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it more suitable for various applications in research and industry.

Synthesis

The synthesis of ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of thiocarbohydrazide with ethyl 2-chloroacetoacetate. This method allows for the efficient production of the compound while maintaining high purity levels .

Comparison with Other Pyrazole Derivatives

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, highlighting its unique features:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | Antimicrobial | Lacks hydrazine group |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | C₇H₁₀N₃O₂ | Anticancer | Contains amino group instead of hydrazine |

| Ethyl 3-amino-5-methylpyrazole | C₆H₉N₃ | Neuroprotective | Different substitution pattern on the pyrazole ring |

| Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate | C₇H₁₂N₄O₂ | Potential biological activities under investigation | Presence of hydrazine group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume